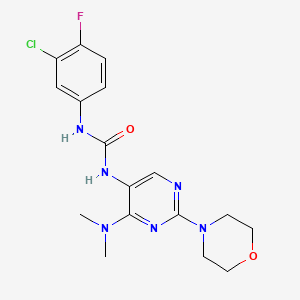

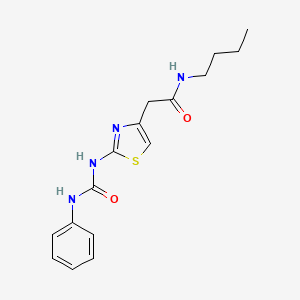

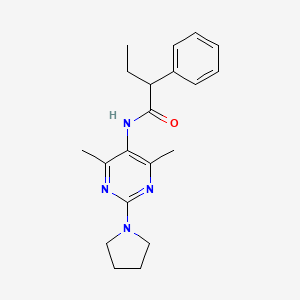

![molecular formula C18H18F3N7O B2530524 6-(1H-吡唑-1-基)-2-({1-[4-(三氟甲基)嘧啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2097915-62-1](/img/structure/B2530524.png)

6-(1H-吡唑-1-基)-2-({1-[4-(三氟甲基)嘧啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of several heterocyclic moieties, such as pyrazole, pyrimidine, and pyridazine rings, which are often found in compounds with biological activity.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been reported in the literature. For instance, a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method could potentially be adapted to synthesize the compound by modifying the alkyl chain to include the appropriate pyrimidinyl piperidin moiety.

Molecular Structure Analysis

The molecular structure of the compound includes several rings that are known to contribute to the biological activity of molecules. The pyrazole ring is a common feature in many pharmacologically active compounds, and the pyrimidinyl group attached to the piperidine ring could be crucial for the compound's activity, possibly by interacting with biological targets through hydrogen bonding or pi-stacking interactions.

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The pyridazinone core can participate in nucleophilic substitution reactions, as demonstrated by the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives . These reactions could be used to further modify the compound or to attach additional pharmacophores to enhance its activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds exhibit properties that suggest potential as bioactive molecules. For example, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has shown that such compounds can have significant antiproliferative activity against human cancer cell lines . The presence of a trifluoromethyl group in the compound could also affect its lipophilicity and metabolic stability, which are important factors in drug design.

科学研究应用

晶体工程中的螯合和氢键

6-(吡啶-2-基)-1,3,5-三嗪-2,4-二胺及其衍生物被设计成螯合金属并参与氢键,这在决定生成化合物的结构中起着至关重要的作用。这些化合物,包括带有吡嗪-2-基和嘧啶-2-基的变体,表现出与 Ag(I) 等金属反应生成阳离子螯合物的 ability。观察到的氢键模式需要金属配位几何的显着变形,强调了化合物在设计具有可预测结构的氢键晶体中的潜力 (A. Duong 等,2011).

抗癌和抗炎应用

已经合成了一系列新型吡唑并嘧啶衍生物并评估了它们的抗癌和抗 5-脂氧合酶活性。结构修饰和合成方法突出了这些化合物在治疗癌症和炎症性疾病中的潜在治疗应用 (A. Rahmouni 等,2016).

认知障碍治疗

吡唑并嘧啶酮的衍生物,特别是针对 PDE9A 抑制的衍生物,已被开发和优化用于治疗认知障碍。这些化合物在啮齿动物模型和突触稳定性中表现出促认知活性,表明它们在解决与 cGMP 信号传导或认知受损相关的疾病中的效用 (P. Verhoest 等,2012).

抗癌剂合成

咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶作为潜在抗癌剂的开发强调了合成路线和生物学研究,表明这些化合物的活性低于其他有丝分裂抑制剂。这项研究提供了合成同类的见解,旨在增强未来研究中的抗肿瘤活性 (C. Temple 等,1987).

创新合成技术

通过碱催化的环转化和收缩新颖合成芳基系咪唑并[4,5-b]吡嗪-2-酮突出了合成杂环化合物的创造性方法。该方法的结果为开发具有多种生物活性的化合物提供了新的可能性 (R. Pratap 等,2007).

属性

IUPAC Name |

6-pyrazol-1-yl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N7O/c19-18(20,21)14-4-8-22-17(24-14)26-10-5-13(6-11-26)12-28-16(29)3-2-15(25-28)27-9-1-7-23-27/h1-4,7-9,13H,5-6,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILBZVQGWDEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

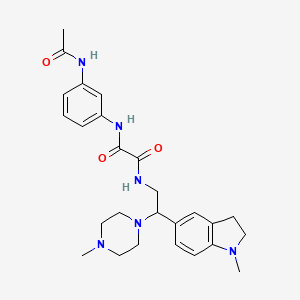

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

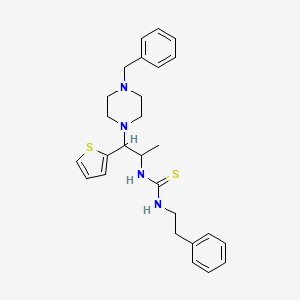

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)

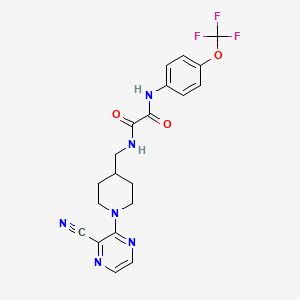

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)